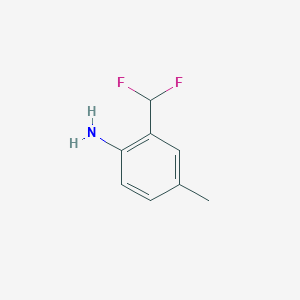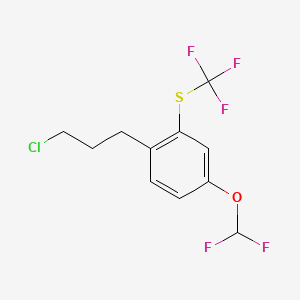
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes chloropropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler precursors. One common method involves the alkylation of a benzene derivative with a chloropropyl group, followed by the introduction of difluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzene compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chloropropyl, difluoromethoxy, and trifluoromethylthio groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H10ClF5OS |
|---|---|
Molekulargewicht |
320.71 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI-Schlüssel |
ACAPLDFLFNWRBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




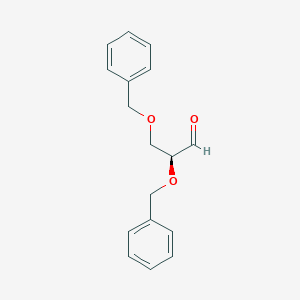


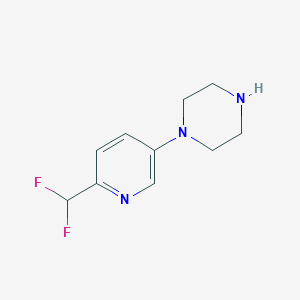
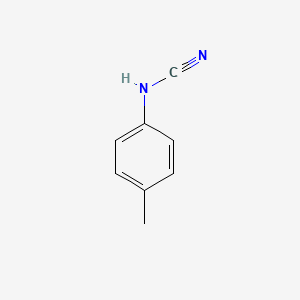
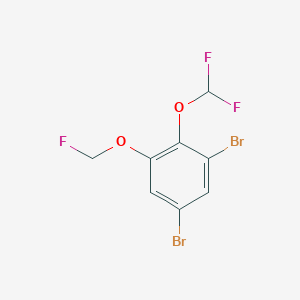
![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)

![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)
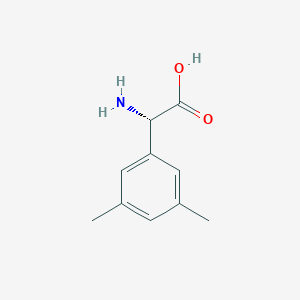
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
